molecular formula C19H24N2O3S B14598321 2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol CAS No. 61151-48-2

2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol

Cat. No.: B14598321
CAS No.: 61151-48-2
M. Wt: 360.5 g/mol
InChI Key: UWWQTPAGMABNIU-UHFFFAOYSA-N
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Description

2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol is an organic compound that features a phenol group substituted with benzylsulfanyl, diethylamino, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol typically involves multi-step organic reactions. One common method includes:

    Nitration: Introducing the nitro group to the phenol ring through nitration using nitric acid and sulfuric acid.

    Alkylation: Adding the benzylsulfanyl group via a nucleophilic substitution reaction.

    Amination: Introducing the diethylamino group through a Mannich reaction, which involves formaldehyde, diethylamine, and the phenol derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones.

    Reduction: Aminophenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its phenolic structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the nitro group can act as an electron-withdrawing group, influencing the compound’s reactivity. The benzylsulfanyl and diethylamino groups can further modulate the compound’s chemical properties and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Benzylsulfanyl)methyl]-6-methyl-4-pyrimidinamine
  • 6-Benzylsulfanyl-2-methyl-5-(triphenyl-phosphanylidene)-5H-pyrimidin-4-one

Uniqueness

2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

61151-48-2

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

2-(benzylsulfanylmethyl)-6-(diethylaminomethyl)-4-nitrophenol

InChI

InChI=1S/C19H24N2O3S/c1-3-20(4-2)12-16-10-18(21(23)24)11-17(19(16)22)14-25-13-15-8-6-5-7-9-15/h5-11,22H,3-4,12-14H2,1-2H3

InChI Key

UWWQTPAGMABNIU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C(=CC(=C1)[N+](=O)[O-])CSCC2=CC=CC=C2)O

Origin of Product

United States

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